N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1-methoxycyclobutyl)acetamide
Description
“N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1-methoxycyclobutyl)acetamide” is a synthetic organic compound Its structure includes an indene moiety, a cyclobutyl group, and an acetamide functional group
Properties
IUPAC Name |
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1-methoxycyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-16(8-3-9-16)10-15(19)17-13-7-6-12-11(13)4-2-5-14(12)18/h2,4-5,13,18H,3,6-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCMMTLZGKHIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)NC2CCC3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1-methoxycyclobutyl)acetamide” likely involves multiple steps, including the formation of the indene and cyclobutyl intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Typical reaction conditions might involve:
Formation of Indene Intermediate: This could involve cyclization reactions under acidic or basic conditions.
Cyclobutyl Group Introduction: This might be achieved through cycloaddition reactions or other ring-forming methodologies.
Coupling and Functionalization: The final steps would involve coupling the intermediates and introducing the acetamide group, possibly through amidation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the indene moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group on the cyclobutyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the cyclobutyl group.
2-(1-methoxycyclobutyl)acetamide: Lacks the indene moiety.
N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-acetamide: Similar structure but without the methoxy group on the cyclobutyl ring.
Uniqueness
The presence of both the indene and cyclobutyl moieties, along with the acetamide functional group, makes “N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1-methoxycyclobutyl)acetamide” unique. This combination of structural features could impart unique chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
